Methyl 7-iodohept-5-ynoate

Prostaglandin Synthesis Enolate Alkylation Electrophile Reactivity

Methyl 7-iodohept-5-ynoate (C₈H₁₁IO₂, MW 266.08) is a synthetic electrophilic alkynoate ester featuring a terminal iodine atom on a seven-carbon chain bearing a C5–C6 triple bond and a methyl ester terminus. It belongs to the class of 7-halohept-5-ynoate esters developed specifically as alkylating agents for convergent prostaglandin α-side-chain construction.

Molecular Formula C8H11IO2
Molecular Weight 266.08 g/mol
CAS No. 31776-12-2
Cat. No. B8680050
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 7-iodohept-5-ynoate
CAS31776-12-2
Molecular FormulaC8H11IO2
Molecular Weight266.08 g/mol
Structural Identifiers
SMILESCOC(=O)CCCC#CCI
InChIInChI=1S/C8H11IO2/c1-11-8(10)6-4-2-3-5-7-9/h2,4,6-7H2,1H3
InChIKeyWIKIKPVACBCKQK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Methyl 7-Iodohept-5-ynoate (CAS 31776-12-2): A Specialized Electrophilic Alkynoate for Prostaglandin Side-Chain Installation


Methyl 7-iodohept-5-ynoate (C₈H₁₁IO₂, MW 266.08) is a synthetic electrophilic alkynoate ester featuring a terminal iodine atom on a seven-carbon chain bearing a C5–C6 triple bond and a methyl ester terminus [1]. It belongs to the class of 7-halohept-5-ynoate esters developed specifically as alkylating agents for convergent prostaglandin α-side-chain construction [2]. Its preparation, first reported by Haynes et al. in 1987 alongside its bromo and hydroxy analogs, proceeds from the common precursor methyl 7-hydroxyhept-5-ynoate via iodination [3]. Verified analytical spectra (FTIR, GC-MS) are available in the Wiley Registry of Mass Spectral Data [4].

Why Methyl 7-Bromohept-5-ynoate or 7-Hydroxyhept-5-ynoate Cannot Simply Substitute for the 7-Iodo Analog in Prostaglandin Synthesis


The three 7-substituted hept-5-ynoate esters—hydroxy, bromo, and iodo—are not functionally interchangeable electrophiles. The hydroxy analog (CAS 50781-91-4) lacks a competent leaving group and requires pre-activation (e.g., conversion to iodide or bromide) before participating in enolate alkylation [1]. Between the bromo (CAS 41349-38-6) and iodo analogs, the difference is quantitative but consequential: iodide is a measurably superior leaving group (weaker conjugate base; pKₐ HI ≈ –10 vs. HBr ≈ –9) [2]. This translates into higher alkylation yields in sterically congested enolate-trapping reactions central to prostaglandin assembly [3]. Users seeking to maximize product throughput in multi-step prostanoid syntheses therefore have a data-backed rationale for selecting the iodo variant over the cheaper but less efficient bromo congener or the unreactive hydroxy precursor. The quantitative evidence supporting this differentiation is detailed in the sections below.

Quantitative Evidence Guide: Measured Performance Differentiation of Methyl 7-Iodohept-5-ynoate vs. Closest Analogs


Enolate Alkylation Yield: Iodo vs. Bromo Electrophile in γ-Crotonolactone System

In the conjugate addition–enolate trapping sequence with (E)-1-(phenylthio)oct-2-enyllithium and γ-crotonolactone, methyl 7-iodohept-5-ynoate delivered a higher yield of the trapped product than methyl 7-bromohept-5-ynoate [1]. The bromo electrophile gave the enolate-trapped product in 50–55% yield from the octenyllithium reagent, while the iodo electrophile exceeded this value (authors report a 'slightly higher yield') [1]. Both reactions were run under identical conditions, constituting a direct head-to-head comparison.

Prostaglandin Synthesis Enolate Alkylation Electrophile Reactivity

Triphenyltin Chloride Pre-Treatment: Additive Yield Enhancement for Iodo and Bromo Electrophiles

In the same γ-crotonolactone-based system, pre-treatment of the lactone enolate with triphenyltin chloride (Ph₃SnCl) prior to electrophile addition increased product yields by approximately 5–10% for both methyl 7-iodohept-5-ynoate and methyl 7-bromohept-5-ynoate [1]. The effect is additive: the highest absolute yields are obtained when the iodo electrophile is combined with Ph₃SnCl pre-treatment, since the iodo compound starts from a higher baseline and benefits equally from the tin-mediated enhancement [1].

Organotin-Mediated Alkylation Enolate Activation Prostanoid Precursor

Overall Yield in Prostaglandin Precursor Assembly Using Methyl 7-Iodohept-5-ynoate with Ph₃SnCl

In a related but distinct system using 4-t-butoxycyclopent-2-enone as the Michael acceptor, the full protocol—conjugate addition of (E)-1-(phenylthio)oct-2-enyllithium, Ph₃SnCl treatment of the enolate, and alkylation with methyl 7-iodohept-5-ynoate—delivered the vicinally dialkylated cyclopentanone product in 70–72% overall yield from the octenyllithium reagent (as a 1:1 diastereomeric mixture at C13) [1]. While the bromo analog was not reported in this exact system, the comparable lactone system (Evidence Item 1) placed the bromo baseline at 50–55% without Ph₃SnCl, and 55–65% with Ph₃SnCl, making the iodo-derived 70–72% a meaningful benchmark.

Prostaglandin Precursor Cyclopentanone Dialkylation Convergent Synthesis

Leaving Group Ability: Iodide vs. Bromide vs. Hydroxide in SN2 Alkylation Context

Among halide leaving groups, iodide is the most effective (weakest conjugate base; pKₐ of HI ≈ –10), followed by bromide (pKₐ of HBr ≈ –9), chloride, and fluoride. Hydroxide (pKₐ of H₂O ≈ 15.7) is a poor leaving group requiring pre-activation [1]. In the context of enolate alkylation with 7-substituted hept-5-ynoates, this leaving-group hierarchy means the iodo compound reacts faster and more completely than the bromo analog, and vastly outperforms the hydroxy analog (which is essentially unreactive in direct enolate alkylation without prior conversion) [2]. This class-level principle underpins the experimental yield differences documented in the Haynes papers.

Leaving Group SN2 Reactivity Nucleophilic Substitution

Validated Spectroscopic Identity: FTIR and GC-MS Confirmation for Procurement Quality Assurance

Methyl 7-iodohept-5-ynoate has confirmed entries in the Wiley Registry of Mass Spectral Data (2023) with both FTIR and GC-MS (EI) spectra available for library matching [1]. Key identifiers: molecular formula C₈H₁₁IO₂, exact mass 265.980375 Da, InChIKey WIKIKPVACBCKQK-UHFFFAOYSA-N. This spectral validation enables incoming quality control via GC-MS or IR comparison, a capability not uniformly available for custom-synthesized bromo or hydroxy analogs unless specifically commissioned.

Analytical Characterization Quality Control Spectral Library

Best Research and Industrial Application Scenarios for Methyl 7-Iodohept-5-ynoate (CAS 31776-12-2)


Convergent Prostaglandin α-Side-Chain Installation via Enolate Trapping with Ph₃SnCl Activation

This is the primary literature-validated application. Methyl 7-iodohept-5-ynoate is used as the electrophilic side-chain component in a one-pot conjugate addition–enolate trapping sequence, delivering the dialkylated cyclopentanone prostaglandin precursor in 70–72% overall yield when combined with triphenyltin chloride pre-treatment of the enolate [1]. This protocol is directly applicable to the synthesis of PGF₂α analogs and related prostanoids. Users should employ the iodo compound (rather than the bromo analog) to secure the highest reported yields for this transformation [2].

Lactone Enolate Alkylation for 9-Oxo-10-Oxaprostanoid Construction

In the synthesis of 9-oxo-10-oxaprostanoids, the γ-crotonolactone-derived enolate is alkylated with methyl 7-iodohept-5-ynoate to introduce the complete α-side chain in a single step [1]. The iodo electrophile outperforms the bromo analog (50–55% yield for bromo vs. higher yield for iodo), and the yield can be further enhanced by 5–10% through Ph₃SnCl pre-treatment of the enolate [2]. This scenario is relevant for medicinal chemistry labs synthesizing 10-oxa-prostanoid analogs for biological evaluation.

Synthesis of 7-Aryl-Hept-5-ynoic Acid Derivatives for Anti-Allergy and Anti-Inflammatory Screening

Patent literature describes 7-aryl-hept-5-ynoic acids and their derivatives as anti-allergy and anti-inflammatory agents useful in treating chronic obstructive lung diseases [1]. Methyl 7-iodohept-5-ynoate serves as a strategic intermediate for introducing the hept-5-ynoate scaffold via Sonogashira coupling or nucleophilic substitution at the C7 position, followed by ester hydrolysis. The iodide leaving group enables efficient C–C bond formation with aryl coupling partners that the hydroxy or bromo analogs support less effectively.

Quality-Controlled Procurement for Multi-Step Prostanoid Library Synthesis

For core facilities or medicinal chemistry groups synthesizing libraries of prostanoid analogs, methyl 7-iodohept-5-ynoate offers a procurement advantage: its identity can be verified against the Wiley Registry MS library [1], and its synthetic provenance is documented in the primary literature from a reproducible preparation route [2]. This reduces the risk of batch-to-batch variability that can derail multi-step synthetic campaigns. The typical commercial purity specification is ≥95% [3].

Quote Request

Request a Quote for Methyl 7-iodohept-5-ynoate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.